molecular formula C7H10N4O B1338853 2,4-Dimethylpyrimidine-5-carbohydrazide CAS No. 88317-45-7

2,4-Dimethylpyrimidine-5-carbohydrazide

Cat. No.: B1338853
CAS No.: 88317-45-7
M. Wt: 166.18 g/mol
InChI Key: LTDPWGOVAVFNIU-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrimidine-5-carbohydrazide is an organic compound with the molecular formula C7H10N4O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two methyl groups at positions 2 and 4 of the pyrimidine ring and a carbohydrazide group at position 5.

Biochemical Analysis

Biochemical Properties

2,4-Dimethylpyrimidine-5-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, which is crucial in the folate pathway. This interaction can lead to the inhibition of the enzyme’s activity, affecting the synthesis of nucleotides and, consequently, DNA replication and repair . Additionally, this compound can bind to proteins involved in cellular signaling pathways, altering their function and impacting cellular communication .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering the release of cytochrome c . This leads to the activation of caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, this compound can influence cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By modulating these pathways, the compound can affect gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of dihydrofolate reductase, which leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate . This inhibition results in the disruption of DNA synthesis and repair, ultimately leading to cell death. Additionally, this compound can bind to other biomolecules, such as proteins involved in the regulation of the cell cycle, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate pathway. It interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of tetrahydrofolate production . This interaction affects the synthesis of nucleotides and amino acids, ultimately influencing cellular metabolism. Additionally, the compound can alter metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects . Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxicity at high doses .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications, further influencing its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide typically involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyrimidine-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, hydrazine derivatives, and oxidized pyrimidine compounds.

Scientific Research Applications

2,4-Dimethylpyrimidine-5-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the carbohydrazide group and has different chemical properties.

    2,4-Dimethylpyrimidine-5-carboxylic acid: Precursor in the synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide.

    2,4-Dimethylpyrimidine-5-carboxamide: Another derivative with distinct biological activities.

Uniqueness: this compound is unique due to the presence of the carbohydrazide group, which imparts specific chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of chemical reactions and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

2,4-dimethylpyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDPWGOVAVFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529708
Record name 2,4-Dimethylpyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88317-45-7
Record name 2,4-Dimethylpyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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